molecular formula C9H8N10O B2684070 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1428359-30-1

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B2684070
M. Wt: 272.232
InChI Key: KLONUUFMFITFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is a chemical compound with the molecular formula C9H8N10O. It has an average mass of 272.226 Da and a monoisotopic mass of 272.088257 Da .


Molecular Structure Analysis

The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is complex, with multiple nitrogen atoms contributing to its structure. It includes a pyrimidine ring, two triazole rings, and a tetrazole ring .

Scientific Research Applications

Synthesis of Innovative Heterocycles

Research has shown the utility of related heterocyclic compounds in synthesizing diverse heterocycles such as pyrrole, pyridine, coumarin, and others, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the role of such compounds in agricultural pest control research.

Biological Activities

Novel thiazolo azapurines and pyrimido thiazolo azapurines have been synthesized from cyano acetamide, demonstrating potent inhibition against pathogenic microorganisms, suggesting their potential in antimicrobial research (Annareddygari et al., 2022). This indicates the compound's relevance in developing new antimicrobial agents.

Antimicrobial Agent Development

Several derivatives have been synthesized and showed significant antimicrobial activity against a range of microorganisms, including Candida species and Staphylococcus aureus. This underscores the potential of such compounds in the development of new antimicrobial therapies (Soliman et al., 2009).

Anticancer and Anti-inflammatory Activities

The synthesis of substituted derivatives of related compounds has led to the evaluation of their anticancer and anti-inflammatory activities. Notably, some derivatives have shown selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013). This points to the potential application in cancer and inflammation-related research.

Advanced Material Synthesis

The compound's derivatives have also been explored in the synthesis of advanced materials, including supramolecular architectures. This research demonstrates the compound's utility in the development of materials with potential applications in various technological fields (Fonari et al., 2005).

Future Directions

The future directions for research on “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .

properties

IUPAC Name

2-(tetrazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N10O/c20-9(2-18-6-13-16-17-18)15-7-1-8(12-4-11-7)19-5-10-3-14-19/h1,3-6H,2H2,(H,11,12,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLONUUFMFITFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

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